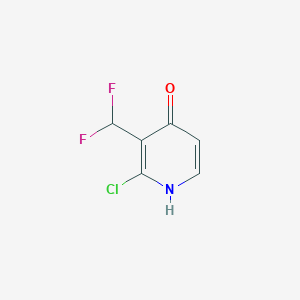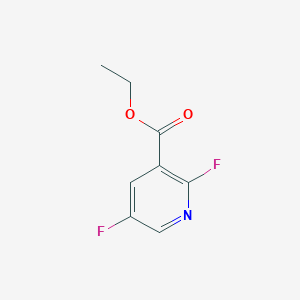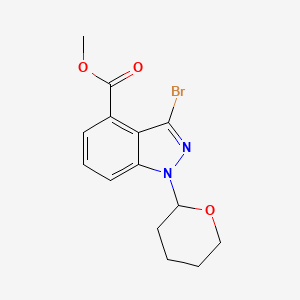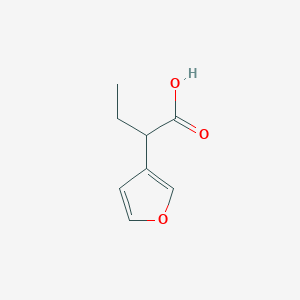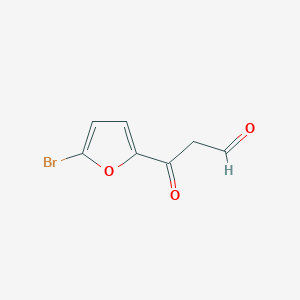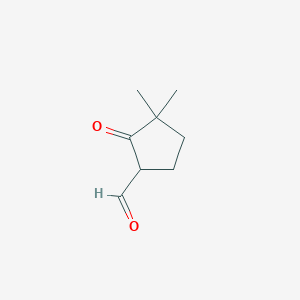
3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde is an organic compound with a unique molecular structure characterized by a cyclopentane ring substituted with a dimethyl group, an oxo group, and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-2-oxocyclopentanone with a formylating agent to introduce the aldehyde group. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the cyclization and formylation processes .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the oxo group under basic or acidic conditions.
Major Products Formed
Oxidation: 3,3-Dimethyl-2-oxocyclopentane-1-carboxylic acid.
Reduction: 3,3-Dimethyl-2-oxocyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which 3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxo group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxocyclobutanecarboxylic acid: Similar in structure but with a smaller ring size and different functional groups.
Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate: Similar structure with a carboxylate ester group instead of an aldehyde
Uniqueness
3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an aldehyde and an oxo group on a cyclopentane ring makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3,3-dimethyl-2-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-8(2)4-3-6(5-9)7(8)10/h5-6H,3-4H2,1-2H3 |
Clave InChI |
ATHHIGYRRDBABU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C1=O)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride](/img/structure/B13087930.png)
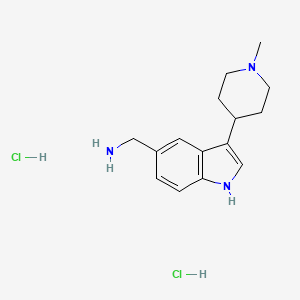
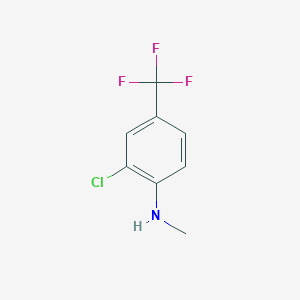
![4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13087950.png)




